molecular formula C11H17NO3S B1392770 Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate CAS No. 1194701-70-6

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Cat. No. B1392770
M. Wt: 243.32 g/mol
InChI Key: XOLQMWXLDWTQBW-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is a chemical compound with the CAS Number: 1194701-70-6 . It has a molecular weight of 243.33 and its IUPAC name is ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate . The compound is solid in physical form .


Synthesis Analysis

The synthesis of new 1-thia-azaspiro[4.5]decane derivatives, including Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, has been reported . The thioglycoside derivatives of the synthesized (1,3,4-thiadiazolyl)thiaazaspiro[4.5]decane and thiazolopyrimidinethione compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .


Molecular Structure Analysis

The InChI code for Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is 1S/C11H17NO3S/c1-2-15-10(14)8-5-3-4-6-11(8)12-9(13)7-16-11/h8H,2-7H2,1H3,(H,12,13) . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate is a solid compound . It has a melting point range of 126-128°C . The compound has a molecular weight of 243.33 .

Scientific Research Applications

Stereochemical Properties and Synthesis

  • Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate derivatives exhibit interesting stereochemical properties. The synthesis of these compounds involves diastereoisomeric mixtures, with their 3-aminoacetyl derivatives isolated in a single isomeric form. This stereochemistry is essential for understanding the compound's biological activity and potential applications (Pellegrini et al., 1997).

Antiviral Evaluation

  • A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, including ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, were synthesized and evaluated for their antiviral activity. Some derivatives displayed significant activity against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).

Pharmacological Evaluation

  • In a study, spirodecane derivatives of ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate were evaluated for dopamine agonist activity. While they did not display central nervous system activity, one derivative exhibited potent dopamine agonist activity in peripheral assays (Brubaker & Colley, 1986).

Anticancer Activity

  • Some derivatives of 1-thia-4-azaspiro[4.5]decane, including ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate, were synthesized and evaluated for their anticancer activity. The compounds showed moderate to high inhibition activities against various human cancer cell lines (Flefel et al., 2017).

Synthesis and Structural Analysis

  • Studies on the synthesis and structure of derivatives related to ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate provide insights into the chemical properties and potential for further chemical modifications. This knowledge is crucial for tailoring the compound for specific scientific applications (Kuroyan et al., 1991).

Safety And Hazards

The compound is classified as an irritant . The safety information includes pictograms GHS07 and the signal word “Warning”. Hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-2-15-10(14)8-5-3-4-6-11(8)12-9(13)7-16-11/h8H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLQMWXLDWTQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCCC12NC(=O)CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
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Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate
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Ethyl 3-oxo-1-thia-4-azaspiro[4.5]decane-6-carboxylate

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